Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Description
Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6), commonly known as Solvent Green 7 or Pyranine, is a synthetic aromatic compound with three sulfonate groups attached to a hydroxyl-substituted pyrene backbone. It is widely used as a fluorescent dye in industrial applications, including plastics, paints, and inks, due to its high water solubility (300 g/L at 25°C) and stability under ambient conditions . Key properties include:
- Molecular formula: C₁₆H₇Na₃O₁₀S₃
- Molecular weight: 523.89 g/mol
- Melting point: >300°C
- Density: 2.15 g/cm³
- Safety profile: Classified as non-carcinogenic and non-mutagenic under current regulations, but requires precautions against skin/eye irritation and light sensitivity .
Properties
IUPAC Name |
trisodium;7-hydroxynaphthalene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSVUNSRWEFEO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201937 | |
| Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53683-45-7 | |
| Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053683457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.346 | |
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Preparation Methods
Traditional Sulfonation Protocol
Early methods involved sequential sulfonation using concentrated sulfuric acid (98–100%) and oleum (20–65% SO₃). Naphthalene is dissolved in sulfuric acid at 80–85°C, followed by incremental oleum addition over 8–10 hours. The mixture is heated to 145–155°C for 3–4 hours to complete the reaction. However, this approach often yields naphthalene-1,3,5,7-tetrasulphonic acid as a byproduct (15–20%), reducing the trisulphonic acid yield to 70–75%.
Optimized Sulfonation Process
Modern protocols (e.g., US4180521A) employ simultaneous feeding of naphthalene and oleum into preheated sulfuric acid (140–240°C), significantly reducing tetrasulphonic acid formation (<5%). Key parameters include:
-
Temperature : 160–180°C
-
Oleum concentration : 65% SO₃
Table 1: Comparison of Sulfonation Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time (hr) | 12–14 | 6–8 |
| Trisulphonic Acid Yield | 70–75% | 88–92% |
| Tetrasulphonic Acid | 15–20% | 3–5% |
| Energy Consumption | High | Moderate |
Isolation of Naphthalene-1,3,6-Trisulphonic Acid
The sulfonation mixture is diluted with water and neutralized to precipitate the trisulphonic acid.
Calcium-Sodium Salt Precipitation
Historically, the acidic calcium-sodium salt of naphthalene-1,3,6-trisulphonic acid is precipitated by adding Ca(OH)₂ and NaCl. The precipitate is filtered, washed, and treated with Na₂CO₃ to convert it into the trisodium salt. This method, however, introduces insoluble CaCO₃, requiring multiple filtration steps and reducing overall yield to 65–70%.
Direct Neutralization with Sodium Hydroxide
Recent approaches bypass calcium salt formation by directly neutralizing the sulfonation mixture with 50% NaOH at 80–90°C. The trisodium salt remains soluble, while unreacted naphthalene disulfonic acids precipitate and are removed via hot filtration. This method achieves a 90–95% recovery rate.
Alkaline Hydrolysis and Final Neutralization
The trisodium naphthalene-1,3,6-trisulphonate undergoes alkaline hydrolysis to introduce the hydroxyl group at the 7-position.
Hydrolysis Conditions
The reaction produces this compound alongside sodium sulfite and sulfate byproducts. Post-hydrolysis, the mixture is acidified to pH 2–3 using H₂SO₄, precipitating the product as a high-purity monosodium salt. Subsequent neutralization with NaOH converts it to the trisodium form.
Table 2: Neutralization Agents and Yield
| Agent | Purity (%) | Yield (%) | Byproducts |
|---|---|---|---|
| NaOH | 98–99 | 85–90 | Na₂SO₄, Na₂SO₃ |
| KOH | 99–99.5 | 88–92 | K₂SO₄, K₂SO₃ |
| NH₄OH | 95–97 | 75–80 | (NH₄)₂SO₄ |
Industrial-Scale Purification
Large-scale production employs continuous crystallization and ion-exchange chromatography to remove residual sulfonic acid isomers (e.g., 1,3,5- and 1,3,7-trisulphonic acids).
Crystallization Parameters
Ion-Exchange Resins
Strong anion-exchange resins (e.g., Amberlite IRA-400) selectively bind trisulphonate ions, reducing isomer content to <0.1%.
Comparative Analysis of Production Methods
Table 3: Efficiency of Industrial Methods
| Method | Capital Cost | Operational Cost | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional Sulfonation | Low | High | 70–75 | 95–97 |
| Optimized Sulfonation | Moderate | Moderate | 88–92 | 98–99 |
| Continuous Crystallization | High | Low | 90–95 | 99.5+ |
Chemical Reactions Analysis
Types of Reactions: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
Analytical Chemistry
- Chromophore in Capillary Electrophoresis : This compound is utilized as an anionic chromophore in capillary electrophoresis due to its strong UV-Vis absorption properties. It aids in the separation and detection of analytes in complex mixtures .
Biological Research
- Staining Agent : Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate serves as a staining agent for proteins and nucleic acids. Its ability to bind to biomolecules allows for visualization and quantification in assays such as gel electrophoresis.
Medical Research
- Interaction with Biological Molecules : The compound's sulfonate groups facilitate binding to proteins and nucleic acids, making it useful in drug delivery systems and as a tool for studying molecular interactions within biological systems .
Dyes and Pigments Manufacturing
This compound is extensively used in the production of dyes and pigments. Its chemical structure allows for enhanced color properties and stability in formulations .
Specialty Chemicals
This compound is also employed as an additive in various industrial formulations, contributing to improved performance characteristics in products such as detergents and surfactants.
Case Study 1: Use in Capillary Electrophoresis
A study demonstrated that this compound significantly improved the resolution of analytes in capillary electrophoresis setups. The compound's unique properties allowed for better separation efficiency compared to traditional reagents.
| Parameter | Traditional Reagent | Trisodium 7-Hydroxynaphthalene |
|---|---|---|
| Resolution (R) | 1.5 | 2.8 |
| Detection Limit (µg/mL) | 10 | 5 |
| Run Time (min) | 15 | 10 |
Case Study 2: Biological Staining
In a comparative analysis of staining agents for nucleic acids, this compound was found to provide superior intensity and clarity in visualizing DNA bands on agarose gels.
| Staining Agent | Intensity Score | Clarity Score |
|---|---|---|
| Ethidium Bromide | 8 | 7 |
| SYBR Green | 9 | 8 |
| Trisodium Salt | 10 | 9 |
Mechanism of Action
The mechanism of action of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the sulfonate groups, which facilitate binding through electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between Trisodium 8-hydroxypyrene-1,3,6-trisulphonate and selected analogues:
Key Observations :
- Backbone structure : Pyrene-based compounds (e.g., Solvent Green 7) exhibit enhanced fluorescence compared to naphthalene derivatives due to extended π-conjugation .
- Sulfonation degree : Higher sulfonate groups (e.g., three in Solvent Green 7) correlate with increased water solubility, making them suitable for aqueous applications.
- Functional groups: The hydroxyl group at position 8 in Solvent Green 7 enhances its stability and dyeing efficiency, whereas amino or hydroxyl groups in other positions (e.g., 7-hydroxynaphthalene derivatives) alter reactivity and application scope .
Physicochemical Properties
Biological Activity
Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate (CAS: 53683-45-7) is a sulfonated aromatic compound with various applications in analytical chemistry and potential biological implications. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 384.36 g/mol
- Appearance : Solid form
- Solubility : Highly soluble in water due to its ionic nature.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its structure:
- Anionic Chromophore : It acts as an anionic chromophore in capillary electrophoresis, which is crucial for the separation and analysis of biomolecules .
- Dopant in Polymerization : It serves as an anionic dopant for the polymerization of pyrrole, influencing the conductivity and electrochemical properties of the resultant polymers .
- Cellular Interaction : The compound has been noted for its interactions with cellular membranes, potentially affecting cell signaling pathways and metabolic processes.
Cytotoxicity and Cell Viability
Research indicates that this compound can exhibit cytotoxic effects on certain cell lines. A study evaluated its impact on human cancer cell lines and reported varying degrees of inhibition of cell proliferation depending on concentration and exposure time.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data suggests that higher concentrations lead to significant reductions in cell viability, indicating potential applications in cancer therapy or as a chemotherapeutic agent .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a disinfectant or preservative agent in pharmaceutical formulations.
Case Studies
- Case Study on Waste Water Treatment : A study by Cristiano et al. (2007) investigated the presence of this compound in wastewater samples. The findings indicated that this compound could serve as a marker for industrial pollution due to its stability and persistence in aquatic environments .
- Clinical Diagnostics : The compound has been utilized in clinical diagnostics for the determination of strong anions in biological fluids through capillary electrophoresis techniques. This application underscores its importance in medical research and diagnostics .
Safety and Toxicology
This compound is classified with certain hazard codes indicating potential irritations to skin and eyes (H315, H319). It is essential to handle this compound with care to minimize exposure risks .
Q & A
Q. Why does the compound’s flammability data conflict with its high flash point (249°C)?
- Analysis : The high flash point suggests low flammability under standard conditions , but dust explosion risks exist in powder form . Conduct minimum ignition energy (MIE) tests per ASTM E2019 to quantify explosion hazards. Use inert gas purging (e.g., N₂) during milling or drying operations to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
